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molecular formula C16H17NO3 B8758818 Methyl 8-cyclopropyl-4-ethoxyquinoline-2-carboxylate CAS No. 921760-52-3

Methyl 8-cyclopropyl-4-ethoxyquinoline-2-carboxylate

Cat. No. B8758818
M. Wt: 271.31 g/mol
InChI Key: NJPNTZXFLLYCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935712B2

Procedure details

To a stirred solution of 1.04 g (4.28 mmol) of methyl 4-hydroxy-8-cyclopropylquinoline-2-carboxylate in 11 mL of DMF was added 1.18 g of K2CO3 and 0.68 mL of ethyl iodide successively and the mixture was stirred at 60 deg C. for 12 hr. The mixture was partitioned between AcOEt and H2O and the organic layer was washed with H2O and satd. brine, dried over anhydrous Na2SO4, and then concentrated. The residue was purified on SiO2 column chromatography (eluted with n-Hex/AcOEt=19/1) to yield methyl 4-ethoxy-8-cyclopropylquinoline-2-carboxylate as a pale yellow solid.
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([CH:12]3[CH2:14][CH2:13]3)[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:15]([O:17][CH3:18])=[O:16])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:25](I)[CH3:26]>CN(C=O)C>[CH2:25]([O:1][C:2]1[C:11]2[C:6](=[C:7]([CH:12]3[CH2:14][CH2:13]3)[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:15]([O:17][CH3:18])=[O:16])[CH:3]=1)[CH3:26] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
OC1=CC(=NC2=C(C=CC=C12)C1CC1)C(=O)OC
Name
Quantity
1.18 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.68 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
11 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 60 deg C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between AcOEt and H2O
WASH
Type
WASH
Details
the organic layer was washed with H2O and satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on SiO2 column chromatography (eluted with n-Hex/AcOEt=19/1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC1=CC(=NC2=C(C=CC=C12)C1CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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